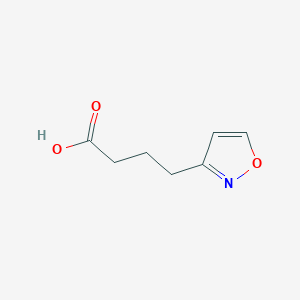
ビス(2-フリル)クロロホスフィン
説明
Bis(2-furyl)chlorophosphine is an organophosphorus compound with the molecular formula C8H6ClO2P. It is characterized by the presence of two furan rings attached to a phosphorus atom, which is also bonded to a chlorine atom. This compound is known for its reactivity and is used in various chemical reactions and applications.
科学的研究の応用
Bis(2-furyl)chlorophosphine is utilized in several scientific research fields:
Chemistry: It is used as a ligand in the synthesis of coordination complexes and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: Bis(2-furyl)chlorophosphine can be synthesized through the reaction of phosphorus trichloride with furan in the presence of a base. The reaction typically proceeds as follows:
PCl3+2C4H4O→ClP(C4H3O)2+2HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: Industrial production of bis(2-furyl)chlorophosphine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Types of Reactions:
Substitution Reactions: Bis(2-furyl)chlorophosphine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Coordination Reactions: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Coordination Chemistry: Transition metal salts are used in the presence of bis(2-furyl)chlorophosphine to form coordination complexes.
Major Products:
Substitution Products: Phosphine derivatives with various substituents.
Oxidation Products: Phosphine oxides.
Coordination Complexes: Metal-phosphine complexes with diverse applications.
作用機序
The mechanism of action of bis(2-furyl)chlorophosphine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The furan rings provide stability and reactivity, allowing the compound to participate in diverse chemical transformations. In coordination chemistry, it acts as a ligand, donating electron density to metal centers and forming stable complexes.
類似化合物との比較
Bis(2-furyl)phosphine: Lacks the chlorine atom, making it less reactive in substitution reactions.
Bis(2-thienyl)chlorophosphine: Contains thiophene rings instead of furan, altering its electronic properties and reactivity.
Chlorodiphenylphosphine: Contains phenyl groups instead of furan, resulting in different steric and electronic effects.
Uniqueness: Bis(2-furyl)chlorophosphine is unique due to the presence of furan rings, which provide a balance of stability and reactivity. This makes it a versatile reagent in organic synthesis and coordination chemistry, distinguishing it from other phosphine derivatives.
特性
IUPAC Name |
chloro-bis(furan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClO2P/c9-12(7-3-1-5-10-7)8-4-2-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEUYNXDXNWPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)P(C2=CC=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408373 | |
| Record name | BIS(2-FURYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181257-35-2 | |
| Record name | BIS(2-FURYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodi(2-furyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)












